molecular formula C12H15NOS B1283021 Adamantane-1-carbonyl isothiocyanate CAS No. 54979-99-6

Adamantane-1-carbonyl isothiocyanate

Cat. No. B1283021
CAS RN: 54979-99-6
M. Wt: 221.32 g/mol
InChI Key: DWGFZKBIFZTFSE-UHFFFAOYSA-N
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Description

Adamantane-1-carbonyl isothiocyanate is a derivative of adamantane, a compound characterized by a rigid, diamond-like structure that has been the backbone for numerous compounds with applications in the pharmaceutical industry. The adamantane moiety has been incorporated into drugs for antiviral, antidiabetic, and neurodegenerative disease treatments, demonstrating its versatility and importance in clinical practice .

Synthesis Analysis

The synthesis of adamantane-1-carbonyl isothiocyanate involves the reaction of adamantane-1-carbonyl chloride with ammonium thiocyanate, which yields the isothiocyanate in situ. This intermediate can then be further reacted with various amines to produce a range of thiourea derivatives . Additionally, the synthesis of related adamantane derivatives, such as 1-adamantyl isothiocyanate, can be achieved by reacting 1,3-dehydroadamantane with isothiocyanic acid under mild conditions .

Molecular Structure Analysis

The molecular structure of adamantane-1-carbonyl isothiocyanate derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction, FTIR, and NMR spectroscopy. These studies have revealed that the adamantane core typically retains its chair conformation, while the substituents can influence the overall molecular geometry . Intramolecular hydrogen bonding is a common feature that stabilizes the molecular conformation .

Chemical Reactions Analysis

Adamantane-1-carbonyl isothiocyanate serves as a versatile intermediate for the synthesis of various thiourea derivatives. These derivatives exhibit a range of chemical reactivities, depending on the nature of the substituents attached to the thiourea moiety. For instance, the presence of halogen substituents can lead to the formation of weak intermolecular interactions, such as halogen bonds, which influence the supramolecular architecture of the resulting compounds . The reactivity of these compounds can also be tailored for specific applications, such as antimicrobial and anticancer activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane-1-carbonyl isothiocyanate derivatives are closely related to their molecular structure. Vibrational spectroscopy studies have provided insights into the bond strengths and conformational dynamics of these compounds . The adamantane core imparts a high degree of thermal stability and rigidity to the molecules, which can affect their physicochemical properties, such as solubility and melting points . The presence of functional groups, such as halogens or naphthyl rings, can further modify these properties, leading to compounds with specific characteristics suitable for their intended applications .

Scientific Research Applications

Synthesis and Structural Analysis

Adamantane-1-carbonyl isothiocyanate is used in the synthesis of various thioureas, which are then structurally analyzed using techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), mass spectroscopy, and single crystal X-ray diffraction. These analyses reveal details about bond lengths, angles, and molecular conformations, enhancing our understanding of adamantane derivatives' chemical properties and behaviors (Saeed, Erben, & Bolte, 2013).

Role in Molecular and Crystal Structure

Research demonstrates how adamantane-1-carbonyl isothiocyanate contributes to the molecular and crystal structures of its derivatives. The role of substituents on the thiourea core is significant in determining these structures. This is vital for understanding the material properties and potential applications of these compounds in various fields (Saeed, Flörke, & Erben, 2014).

Vibrational Spectra and Molecular Structure

Studies on the vibrational spectra and molecular structure of isomeric adamantane derivatives have provided insights into the formation of intramolecular and intermolecular hydrogen bonds. These bonds significantly affect vibrational modes, which are crucial for understanding the reactivity and stability of these compounds (Saeed, Ashraf, Erben, & Simpson, 2017).

Exploration in Bioorganic Chemistry

Adamantane-1-carbonyl isothiocyanate has been utilized in bioorganic chemistry, particularly in the synthesis of compounds with potential DNA binding and anticancer activities. Such research is significant for the development of new therapeutic agents (Arshad et al., 2021).

Intermolecular Interactions and Hirshfeld Surface Analysis

The study of intermolecular interactions and Hirshfeld surface analysis in adamantane derivatives offers valuable insights into the stabilization of crystal packing. This research is crucial for the development of materials with specific crystallographic properties (Saeed, Bolte, Erben, & Pérez, 2015).

Nanoscale Applications

The compound's application extends to nanoscale materials, particularly in the synthesis of adamantane-based frameworks for carbon dioxide sorption and separation. This research is pivotal for environmental applications and gas separation technologies (Bhunia, Boldog, Möller, & Janiak, 2013).

Safety And Hazards

Adamantane, the parent compound of adamantane-1-carbonyl isothiocyanate, is classified as an aquatic acute 3 and aquatic chronic 4 hazard according to the GHS classification . It is harmful to aquatic life and may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Therefore, future research could focus on developing new synthesis methods and exploring further applications of adamantane derivatives.

properties

IUPAC Name

adamantane-1-carbonyl isothiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-11(13-7-15)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGFZKBIFZTFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558986
Record name Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantane-1-carbonyl isothiocyanate

CAS RN

54979-99-6
Record name Tricyclo[3.3.1.1~3,7~]decane-1-carbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A Saeed, Z Ashraf, MF Erben, J Simpson - Journal of Molecular Structure, 2017 - Elsevier
… Accordingly adamantane-1-carbonyl isothiocyanate was freshly prepared by reaction of adamantane-1-carbonyl chloride with an equimolar quantity of ammonium thiocyanate in dry …
Number of citations: 27 www.sciencedirect.com
A Saeed, U Flörke, MF Erben - Journal of Molecular Structure, 2014 - Elsevier
… Thus, freshly prepared adamantane-1-carbonyl isothiocyanate was treated with an equimolar quantity of 3-nitro-, 4-nitro- and N-methylaniline respectively in acetone to afford …
Number of citations: 23 www.sciencedirect.com
A Saeed, MF Erben, M Bolte - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
… Two novel adamantane-1-carbonylthiourea derivatives (1, 2) were prepared by treating adamantane-1-carbonyl isothiocyanate (produced in situ) with anilines in good yields. …
Number of citations: 60 www.sciencedirect.com
N Arshad, A Saeed, F Perveen, R Ujan, SI Farooqi… - Bioorganic …, 2021 - Elsevier
… prepared adamantane-1-carbonyl chloride from corresponding acid (3) with ammonium thiocyanate in 1:1 M ratio in dry acetone to afford the adamantane-1-carbonyl isothiocyanate (2) …
Number of citations: 18 www.sciencedirect.com
A Mahmood, SJA Shah, J Iqbal - European Journal of Medicinal Chemistry, 2022 - Elsevier
… In next step, adamantane-1-carbonyl chloride was treated with potassium isothiocyanate and adamantane-1-carbonyl isothiocyanate (3) was obtained as an off-white solution. In …
Number of citations: 7 www.sciencedirect.com
A Saeed, A Bosch, M Bettiol, DL Nossa Gonzalez… - Molecules, 2018 - mdpi.com
… of adamantane-1-carbonyl chloride in dry acetone was treated with an equimolar quantity of potassium thiocyanate in dry acetone to yield the adamantane-1-carbonyl-isothiocyanate as …
Number of citations: 34 www.mdpi.com
U Zahra, A Saeed, TA Fattah, U Flörke, MF Erben - RSC advances, 2022 - pubs.rsc.org
… synthesized and completely characterized the two thiourea derivatives of adamantane-1-carbonyl isothiocyanate 22 using ammonium thiocyanate in very good yields. Their vibrational …
Number of citations: 35 pubs.rsc.org

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